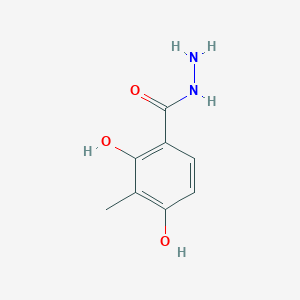

2,4-Dihydroxy-3-methylbenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dihydroxy-3-methylbenzohydrazide is a chemical compound that belongs to the class of benzohydrazides, which are known for their diverse range of biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structures have been synthesized and studied, indicating the potential significance of such compounds in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of hydrazides with aldehydes or ketones. For instance, the synthesis of 2-hydroxy-N'-(4-hydroxybenzylidene)-3-methylbenzohydrazide was achieved by condensing 4-hydroxybenzaldehyde and 2-hydroxy-3-methylbenzohydrazide in methanol . Similarly, other related compounds were synthesized using various starting materials and conditions, such as the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation , or the condensation of equimolar 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide .

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often confirmed using techniques such as X-ray diffraction analysis, which provides detailed information about the configuration around double bonds and the planarity of aromatic rings. For example, the structure of a Schiff base compound related to benzohydrazides was elucidated using single-crystal X-ray diffraction, revealing a trans configuration around the C=N double bond and nearly coplanar benzene rings . The title compound in another study also displayed a dihedral angle between the two benzene rings, indicating the spatial arrangement of the molecular framework .

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including cyclization and oxidation, to form different heterocyclic compounds. The reaction of 2-aminobenzohydrazides with Schiff bases, for instance, led to the formation of quinazolinones and oxadiazoles . These transformations showcase the reactivity of the hydrazide group and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis. These compounds often exhibit interesting properties like fluorescence, as seen in the study of a Ni(II) complex of a related benzohydrazide . The crystal structures of these compounds are stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions, which contribute to their solid-state properties .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure

- Research has explored the synthesis and structural analysis of compounds related to 2,4-Dihydroxy-3-methylbenzohydrazide. For instance, studies on compounds like N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide and N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide have provided insights into the molecular and crystal structures of these hydrazide derivatives (Liu, Ma, & Sun, 2012), (Liu, 2011).

Biological and Pharmacological Potential

- Several studies have synthesized hydrazide compounds to investigate their biological activities. For example, a study on the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed potential lipase and α-glucosidase inhibition properties (Bekircan, Ülker, & Menteşe, 2015). Similarly, the antibacterial activity of hydrazone compounds derived from 4-methylbenzohydrazide has been studied, showing moderate to high activity against various bacterial strains (Lei et al., 2015).

Catalytic and Material Applications

- The potential catalytic activities of amide–imine conjugates derived from hydrazide compounds like 4-methyl-benzoic acid hydrazide have been explored. These studies indicate their effectiveness in oxidation processes and potential anticancer properties (Ta et al., 2019). Additionally, the nonlinear optical properties of hydrazones have been investigated, suggesting their suitability for applications in optical devices like limiters and switches (Naseema et al., 2010).

Propiedades

IUPAC Name |

2,4-dihydroxy-3-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(11)3-2-5(7(4)12)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYCGTBPNSTUSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)NN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649355 |

Source

|

| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-3-methylbenzohydrazide | |

CAS RN |

1142211-15-1 |

Source

|

| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

acetic acid](/img/structure/B1327063.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)